1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester

Human biomonitoring Toxicokinetics DINCH plasticizer exposure

1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester (CAS 1637562-51-6), systematically named cyclohexane-1,2-dicarboxylic acid mono-(7-carboxy-4-methyl)heptyl ester and commonly abbreviated as cx-MINCH or MCOCH, is a secondary oxidative metabolite of the non-phthalate plasticizer diisononyl cyclohexane-1,2-dicarboxylate (DINCH, CAS 166412-78-8). This compound is produced endogenously in humans via ω-oxidation and subsequent carboxylation of the primary monoester metabolite MINCH, and is excreted in urine both in its free form and as a glucuronide conjugate.

Molecular Formula C₁₇H₂₈O₆
Molecular Weight 328.4
CAS No. 1637562-51-6
Cat. No. B1142593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester
CAS1637562-51-6
Synonyms2-(((7-Carboxy-4-methylheptyl)oxy)carbonyl)cyclohexanecarboxylic Acid;  CX-MINCH
Molecular FormulaC₁₇H₂₈O₆
Molecular Weight328.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester (CAS 1637562-51-6): DINCH Metabolite Biomarker Standard Procurement Guide


1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester (CAS 1637562-51-6), systematically named cyclohexane-1,2-dicarboxylic acid mono-(7-carboxy-4-methyl)heptyl ester and commonly abbreviated as cx-MINCH or MCOCH, is a secondary oxidative metabolite of the non-phthalate plasticizer diisononyl cyclohexane-1,2-dicarboxylate (DINCH, CAS 166412-78-8) [1]. This compound is produced endogenously in humans via ω-oxidation and subsequent carboxylation of the primary monoester metabolite MINCH, and is excreted in urine both in its free form and as a glucuronide conjugate [2]. It serves as one of the specific urinary biomarkers used in human biomonitoring (HBM) studies to assess population exposure to DINCH, a high-molecular-weight plasticizer introduced in 2002 as a substitute for restricted ortho-phthalates such as DEHP and DINP in toys, food contact materials, and medical devices [3].

Why Generic Substitution of 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester Fails for DINCH Biomonitoring


In-class DINCH metabolites (OH-MINCH, oxo-MINCH, cx-MINCH, and MINCH) cannot be interchanged as analytical reference standards or exposure biomarkers because they exhibit systematically different urinary excretion fractions, conjugation patterns, and population detection rates, each of which directly impacts the accuracy of back-calculated DINCH intake estimates [1]. Specifically, cx-MINCH is excreted approximately 26% in its unconjugated (free) form, whereas OH-MINCH and oxo-MINCH are excreted ≥99.8% as glucuronide conjugates—a difference that imposes distinct enzymatic hydrolysis requirements during sample preparation prior to LC-MS/MS quantification [2]. Furthermore, the German Human Biomonitoring Commission (UBA) has defined the health-based guidance value HBM-I (4,500 μg/L for adults) specifically as the sum of OH-MINCH and cx-MINCH, meaning that omission or substitution of cx-MINCH would prevent valid comparison of measured biomarker concentrations against the regulatory threshold and compromise risk assessment conclusions [3].

Product-Specific Quantitative Evidence: 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester (cx-MINCH) Relative to DINCH Metabolite Comparators


Urinary Excretion Fraction: cx-MINCH vs. OH-MINCH and oxo-MINCH Following Controlled Oral DINCH Dosing

In a controlled human dosing study (n=3 male volunteers, single oral 50 mg DINCH dose, 48 h urine collection), the mean urinary excretion fraction of cx-MINCH was 2.0% (range 1.8–2.3%) of the administered DINCH dose, which is 5.35-fold lower than the fraction of OH-MINCH (10.7%, range 7.7–12.9%) and equivalent to that of oxo-MINCH (2.0%, range 1.5–2.6%) [1]. The simple monoester MINCH accounted for less than 1% of the dose, while the non-specific breakdown product cyclohexane-1,2-dicarboxylic acid (CHDA) represented 23.7% [1]. All oxidized metabolites (OH-MINCH, cx-MINCH, oxo-MINCH) demonstrated elimination half-times between 10 and 18 h [1].

Human biomonitoring Toxicokinetics DINCH plasticizer exposure

Conjugation Status: Unconjugated cx-MINCH Fraction vs. Near-Complete Conjugation of OH-MINCH and oxo-MINCH

cx-MINCH exhibits a distinct conjugation phenotype: approximately 26% of urinary cx-MINCH is excreted in its unconjugated (free) form, whereas OH-MINCH and oxo-MINCH are excreted ≥99.8% as glucuronide conjugates [1]. This means that without enzymatic hydrolysis (β-glucuronidase treatment), approximately one-quarter of cx-MINCH is still detectable by direct LC-MS/MS, while OH-MINCH and oxo-MINCH are nearly completely undetectable [1]. In validated biomonitoring methods, urine samples must be buffered to pH 6.0, spiked with deuterated internal standards, and enzymatically hydrolyzed prior to online SPE-LC-MS/MS analysis to achieve accurate quantification of all four DINCH metabolites [2].

Analytical method validation Glucuronide conjugation Enzymatic hydrolysis

Population Detection Rates and Urinary Concentrations: cx-MINCH vs. OH-MINCH in German Children (LUPE 3 and GerES V Studies)

In the LUPE 3 study of 208 children attending German daycare centers, the median (95th percentile) urinary concentrations were 1.1 μg/L (6.1 μg/L) for cx-MINCH, compared to 1.7 μg/L (10.0 μg/L) for OH-MINCH and 1.5 μg/L (8.0 μg/L) for oxo-MINCH [1]. In the nationally representative GerES V survey (2014–2017) of 2,228 children and adolescents aged 3–17 years, geometric mean concentrations were 1.14 μg/L for cx-MINCH, 2.27 μg/L for OH-MINCH, and 0.93 μg/L for oxo-MINCH [2]. Detection rates in the German ESB young adult cohort (2010–2017) reached 95.7% for OH-MINCH, 85.3% for oxo-MINCH, and 66.3% for cx-MINCH [3]. The sum of OH-MINCH and cx-MINCH forms the basis for the HBM-I health-based guidance value of 4,500 μg/L, and in GerES V, 0.04% of children exceeded the HBM-I threshold of 3 mg/L for Σ(OH-MINCH + cx-MINCH) [2].

Environmental epidemiology Children's health Population biomonitoring

Regulatory Biomarker Status: cx-MINCH as a Co-Defining Analyte in the German HBM-I Sum Parameter for DINCH Risk Assessment

The German Human Biomonitoring Commission (UBA) has established the HBM-I value for DINCH exposure at 4,500 μg/L for adults and 3,000 μg/L (3 mg/L) for children, defined explicitly as the sum of urinary concentrations of two specific metabolites: OH-MINCH and cx-MINCH (Σ OH-MINCH + cx-MINCH) [1]. This regulatory definition means that cx-MINCH is not substitutable by oxo-MINCH or MINCH for compliance assessment. The European HBM4EU initiative has further reinforced this biomarker pair as the basis for deriving human biomonitoring guidance values (HBM-GVs) for the general population and occupationally exposed workers [2]. Any analytical laboratory performing DINCH exposure biomonitoring for regulatory or occupational health purposes must therefore quantify cx-MINCH alongside OH-MINCH to report the legally relevant sum parameter.

Regulatory toxicology Health-based guidance values Human Biomonitoring Commission

Analytical Method Sensitivity: LOQ for cx-MINCH vs. LOQ for OH-MINCH in Validated DINCH Biomonitoring Protocols

The MAK Commission's validated biomonitoring method for DINCH metabolites in urine (LC-MS/MS with online solid-phase extraction and isotope dilution) reports limits of quantification (LOQ) between 0.05 μg/L and 0.1 μg/L for all four DINCH metabolites including cx-MINCH [1]. In the initial pilot study with 22 volunteers from the general German population (Schütze et al., 2012), OH-MINCH was detected at a mean concentration of 0.71 μg/L (max 3.69 μg/L), cx-MINCH at 0.61 μg/L (max 2.82 μg/L), and oxo-MINCH at 0.33 μg/L (max 1.05 μg/L) [2]. The method uses deuterated internal standards (ISTDs) for each analyte and requires calibration standards prepared in pooled urine to matrix-match the samples [1]. The LOQ of 0.05 μg/L is approximately 22-fold below the median cx-MINCH concentration in the general population (1.1 μg/L), ensuring adequate analytical sensitivity for population-level biomonitoring [3].

LC-MS/MS method validation Limit of quantification Online SPE

Specificity as an Oxidative Metabolite: cx-MINCH vs. CHDA as a DINCH Exposure Biomarker

In the comprehensive DINCH metabolism study by Schütze et al. (2016), carboxylated breakdown metabolites (including cx-MINCH) represented in sum 5.12 ± 0.49% of the applied 50 mg oral DINCH dose, while cyclohexane-1,2-dicarboxylic acid (CHDA) alone accounted for 23.7% of the dose [1]. However, CHDA is a non-specific metabolite that can also arise from sources other than DINCH, such as other cyclohexane dicarboxylic acid esters; by contrast, cx-MINCH is specific to DINCH exposure because its branched C9 alkyl chain structure (4-methyl-7-carboxy-heptyl ester) preserves the isononyl side chain moiety unique to DINCH metabolism [2]. The follow-up study further identified MCHxCH (cyclohexane-1,2-dicarboxylic acid mono carboxyhexyl ester) as a major newly identified metabolite (2.71 ± 0.34% of dose), second only to OH-MINCH (10.7 ± 2.1%) [1]. Over 90% of all metabolites investigated were excreted within 24 h post-dose [2].

Metabolic pathway specificity Biomarker selection Dose recovery

Best Research and Industrial Application Scenarios for 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester (cx-MINCH)


Regulatory Human Biomonitoring for DINCH Exposure Under HBM4EU and German UBA Frameworks

Environmental and occupational health laboratories conducting DINCH exposure biomonitoring must quantify cx-MINCH alongside OH-MINCH to report the legally mandated Σ(OH-MINCH + cx-MINCH) sum parameter against the HBM-I threshold of 4,500 μg/L (adults) or 3 mg/L (children) [7]. The validated MAK Commission method (LC-MS/MS with online SPE, LOQ 0.05–0.10 μg/L) requires a certified cx-MINCH reference standard of ≥98% purity for calibration curve preparation and deuterated internal standard (cx-MINCH-d8) for isotope dilution quantification [6]. This scenario is directly supported by the co-inclusion of cx-MINCH in the HBM-I sum parameter and the validated analytical protocol.

Pharmacokinetic Modeling of DINCH Toxicokinetics for Internal Dose Reconstruction

Multi-compartment pharmacokinetic models developed to predict urinary DINCH metabolite concentrations after oral exposure explicitly incorporate cx-MINCH as one of four modeled metabolites (MINCH, OH-MINCH, cx-MINCH, oxo-MINCH) [7]. These models use metabolite-specific elimination half-times (10–18 h for oxidized metabolites) and the distinct conjugation behavior of cx-MINCH (≈26% unconjugated) to simulate urinary excretion profiles [6]. The availability of high-purity cx-MINCH analytical standards is necessary for calibrating and validating such PK models, which are used to reconstruct internal DINCH doses from population biomonitoring data and to evaluate whether exposures approach health-based guidance values.

Population Exposure Trend Analysis and Longitudinal Environmental Epidemiology

Longitudinal biomonitoring studies such as the German Environmental Specimen Bank (ESB, 1999–2017) and GerES V (2014–2017) have demonstrated that cx-MINCH detection rates have increased in parallel with rising DINCH usage, reaching 66.3% in young adults and detectable in 100% of children when combined with OH-MINCH [7] [6]. Geometric mean cx-MINCH concentrations of 1.14 μg/L in children serve as a baseline for tracking temporal trends in population DINCH exposure [6]. Epidemiological studies investigating associations between DINCH exposure and health outcomes require consistent, long-term cx-MINCH quantification to ensure that exposure misclassification is minimized and that the regulatory Σ(OH-MINCH + cx-MINCH) parameter can be computed across all study waves.

In Vitro Toxicological Screening of DINCH Metabolites for Endocrine Activity

Reporter gene assays investigating the endocrine activity of DINCH metabolites have tested cx-MINCH alongside OH-MINCH, oxo-MINCH, MINCH, and the parent compound DINCH for activation of human nuclear receptors ERα, ERβ, AR, PPARα, and PPARγ [7]. In these assays, DINCH metabolites (including cx-MINCH) stimulated receptor activity at concentrations ≥10 μM, whereas the parent DINCH was inactive [7]. However, the reported effect concentrations are approximately three orders of magnitude above typical human urinary cx-MINCH levels (median ~1.1 μg/L ≈ 3.35 nM), suggesting that in vitro effects may not translate to in vivo endocrine disruption at current population exposure levels [7]. Procurement of pure cx-MINCH is necessary for continued in vitro toxicological characterization as regulatory agencies evaluate whether health-based guidance values require downward revision.

Quote Request

Request a Quote for 1,2-Cyclohexanedicarboxylic Acid Mono 4-Methyl-7-carboxy-heptyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.